molecular formula C30H28N2O5 B7730000 MFCD02364665

MFCD02364665

Cat. No.: B7730000
M. Wt: 496.6 g/mol
InChI Key: GGWPOBUTARZMTD-NCELDCMTSA-N
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Description

MFCD02364665 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02364665 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve multiple steps, including purification and quality control measures to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: MFCD02364665 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD02364665 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in various synthetic pathways. In biology, it serves as a tool for studying biochemical processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development. In industry, the compound is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02364665 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events

Comparison with Similar Compounds

Similar Compounds: MFCD02364665 can be compared with other compounds that share similar structural features or reactivity. Some of these similar compounds include those with analogous functional groups or similar molecular frameworks.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from basic research to industrial production.

Conclusion

This compound is a compound of significant interest due to its unique properties and diverse applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, providing a solid foundation for its use in various scientific and industrial fields. By comparing it with similar compounds, researchers can better understand its unique advantages and potential for future developments.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(4-pentoxycarbonylanilino)prop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O5/c1-3-4-5-18-36-29(34)23-12-14-26(15-13-23)32-28(33)25(20-31)19-22-8-16-27(17-9-22)37-30(35)24-10-6-21(2)7-11-24/h6-17,19H,3-5,18H2,1-2H3,(H,32,33)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWPOBUTARZMTD-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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